molecular formula C14H22N2 B1335474 2-[(5-Ethylpyridin-2-yl)methyl]azepane CAS No. 881039-99-2

2-[(5-Ethylpyridin-2-yl)methyl]azepane

Cat. No.: B1335474
CAS No.: 881039-99-2
M. Wt: 218.34 g/mol
InChI Key: NPSYYPJVDPIYCK-UHFFFAOYSA-N
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Description

2-[(5-Ethylpyridin-2-yl)methyl]azepane is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol This compound features a seven-membered azepane ring substituted with a 5-ethylpyridin-2-ylmethyl group

Preparation Methods

The synthesis of 2-[(5-Ethylpyridin-2-yl)methyl]azepane typically involves the reaction of 5-ethyl-2-methylpyridine with azepane under specific conditions. One common method involves the use of a base catalyst such as sodium hydroxide in the presence of an organic solvent like ether . The reaction proceeds through nucleophilic substitution, where the azepane ring is introduced to the pyridine derivative.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

2-[(5-Ethylpyridin-2-yl)methyl]azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction results in fully saturated compounds.

Scientific Research Applications

2-[(5-Ethylpyridin-2-yl)methyl]azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Ethylpyridin-2-yl)methyl]azepane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

2-[(5-Ethylpyridin-2-yl)methyl]azepane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its azepane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(5-ethylpyridin-2-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-12-7-8-14(16-11-12)10-13-6-4-3-5-9-15-13/h7-8,11,13,15H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYYPJVDPIYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CC2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405843
Record name 2-[(5-ethylpyridin-2-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881039-99-2
Record name 2-[(5-ethylpyridin-2-yl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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